molecular formula C23H22N4OS B6551630 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 1040678-46-3

2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B6551630
CAS No.: 1040678-46-3
M. Wt: 402.5 g/mol
InChI Key: PLUKUSBFBMOBPU-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide (molecular formula: C₂₄H₂₃N₄OS, molecular weight: 416.54 g/mol) is a pyrazolo[1,5-a]pyrazine derivative featuring a sulfanyl linker and an N-(2-methylphenyl)acetamide moiety. Its structure combines a pyrazolo-pyrazine core with aromatic and alkyl substituents, which are critical for modulating physicochemical properties and biological interactions .

Properties

IUPAC Name

2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-3-17-8-10-18(11-9-17)20-14-21-23(24-12-13-27(21)26-20)29-15-22(28)25-19-7-5-4-6-16(19)2/h4-14H,3,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUKUSBFBMOBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a pyrazolo[1,5-a]pyrazine core and a sulfanyl group, suggest various pharmacological applications. This article aims to provide a comprehensive overview of its biological activity based on available research.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by:

  • Molecular Formula : C23_{23}H24_{24}N4_{4}OS
  • Molecular Weight : Approximately 420.5 g/mol
  • Functional Groups : Pyrazolo[1,5-a]pyrazine core, sulfanyl group, and acetamide moiety.

The presence of these functional groups enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntitumorPotential inhibition of cancer cell lines through modulation of signaling pathways.
Anti-inflammatoryMay reduce inflammation markers based on structural analogs.
AntimicrobialRelated compounds show activity against various pathogens.

Case Studies and Research Findings

Research into structurally similar pyrazole derivatives has provided insights into the potential efficacy of this compound:

  • Antitumor Studies : A series of pyrazole derivatives were evaluated for their ability to inhibit cancer cell growth, showing promising results against multiple cancer types . The specific interactions with tumor markers suggest that this compound may exhibit similar properties.
  • Anti-inflammatory Research : Studies on related compounds indicate that they can effectively reduce inflammation in vitro and in vivo. For example, pyrazole derivatives have been shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis .
  • Antimicrobial Activity : Some pyrazole derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also possess such activities.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Core Modification Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Ethylphenyl on pyrazolo-pyrazine N-(2-methylphenyl) C₂₄H₂₃N₄OS 416.54 Balanced lipophilicity; moderate steric bulk
2-{[2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide 4-Fluorophenyl N-(2-methylphenyl) C₂₁H₁₇FN₄OS 392.45 Increased polarity due to fluorine; potential for hydrogen bonding
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide 4-Chlorophenyl N-(3-methylsulfanylphenyl) C₂₁H₁₇ClN₄OS₂ 448.97 Enhanced lipophilicity; sulfur atoms may influence redox stability
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-Methoxyphenyl N-(4-phenoxyphenyl) C₂₇H₂₃N₅O₂S 489.57 Electron-rich groups improve solubility; phenoxy enhances π-π interactions
N-(3-Ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide 4-Ethylphenyl N-(3-ethylphenyl) C₂₄H₂₄N₄OS 416.54 Increased lipophilicity; potential for improved membrane permeability
Key Observations:
  • Electron-Withdrawing Groups (e.g., F, Cl) : Fluorine (C-F) in enhances polarity and metabolic stability, while chlorine (C-Cl) in increases lipophilicity and steric bulk.
  • Electron-Donating Groups (e.g., OCH₃) : Methoxy groups in improve solubility via hydrogen bonding but may reduce membrane permeability.
  • Alkyl Substituents (e.g., ethyl) : Ethyl groups in the target compound and balance lipophilicity and steric effects, favoring interactions with hydrophobic binding pockets .

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